REACTION_CXSMILES
|
[CH:1](Cl)([OH:5])[CH:2]([Cl:4])[Cl:3].C(N([CH2:12][CH3:13])CC)C.C([Cl:18])(=O)C=C.O.C([O:22][CH2:23]C)C>>[Cl:3][C:2]([Cl:18])([Cl:4])[CH2:1][O:5][C:23](=[O:22])[CH:12]=[CH2:13]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C(Cl)Cl)(O)Cl
|
Name
|
|
Quantity
|
22.36 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring for four hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
ADDITION
|
Details
|
was added dropwise to the first solution
|
Type
|
EXTRACTION
|
Details
|
the organic phase was extracted
|
Type
|
DISTILLATION
|
Details
|
The organic phase was distilled
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(COC(C=C)=O)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.28 g | |
YIELD: PERCENTYIELD | 78.9% | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |